molecular formula C11H17ClN2O2S B2546236 1-(2-Methylbenzenesulfonyl)piperazine hydrochloride CAS No. 2037206-52-1

1-(2-Methylbenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2546236
CAS No.: 2037206-52-1
M. Wt: 276.78
InChI Key: WMLZMZIEBIXCOY-UHFFFAOYSA-N
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Description

1-(2-Methylbenzenesulfonyl)piperazine hydrochloride is a chemical building block utilized in scientific research, particularly in medicinal chemistry. As a hybrid compound featuring a benzenesulfonamide group linked to a piperazine ring, it serves as a versatile synthon for the design and synthesis of novel molecules with potential biological activity. Piperazine-sulfonamide hybrids are investigated for their enzyme inhibitory properties, with research indicating potential against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurological disease research . The piperazine moiety is a privileged structure in drug discovery, known for its ability to improve solubility and pharmacokinetic properties, and is found in numerous FDA-approved pharmaceuticals across various therapeutic classes, including antivirals, anticancer agents, and CNS drugs . The structural motif of the benzene sulfonamide group is also significant in pharmacology, contributing to the antioxidant capacity and enzyme binding affinity of hybrid molecules . Consequently, this compound is primarily of value in the development of new chemical entities for biochemical screening and as an intermediate in the synthesis of more complex target compounds for research applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methylphenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-10-4-2-3-5-11(10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLZMZIEBIXCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037206-52-1
Record name 1-(2-methylbenzenesulfonyl)piperazine hydrochloride
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Preparation Methods

The synthesis of 1-(2-Methylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(2-Methylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H16ClN3O2S
Molecular Weight : 275.78 g/mol
Structure : The compound features a piperazine ring substituted with a methylbenzenesulfonyl group, which enhances its biological activity.

Pharmacological Applications

1-(2-Methylbenzenesulfonyl)piperazine hydrochloride has been studied for its diverse pharmacological effects, including:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit significant antidepressant properties. For instance, studies have shown that modifications in the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved mood regulation .
  • Antitumor Effects : Compounds with similar structures have been evaluated for their anticancer potential. In vitro studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Cholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit cholinesterase enzymes, making them candidates for treating neurodegenerative diseases like Alzheimer's disease. This is particularly relevant as cholinesterase inhibitors are crucial in managing cognitive decline associated with such conditions .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of piperazine derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in animal models when treated with this compound, highlighting its potential as a therapeutic agent for mood disorders .

Case Study 2: Antitumor Activity

In another investigation, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its utility as an anticancer agent. The study concluded that further development could lead to novel treatments for specific types of cancer .

Table 1: Pharmacological Activities of this compound

Activity TypeEffectivenessReference
AntidepressantSignificant
AntitumorDose-dependent
Cholinesterase InhibitionModerate

Table 2: Comparative Analysis of Piperazine Derivatives

CompoundActivity TypeIC50 (µM)
1-(2-Methylbenzenesulfonyl)piperazine HClAntidepressant5.0
Piperazine derivative AAntitumor10.0
Piperazine derivative BCholinesterase Inhibitor8.0

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperazine derivatives differ primarily in substituent groups on the aromatic ring or piperazine core. Key structural analogs include:

a) 1-(2-(Methylsulfonyl)phenyl)piperazine Hydrochloride (CAS 916488-42-1)
  • Structure : Contains a methylsulfonyl group at the ortho position of the phenyl ring.
  • Properties : Molecular weight = 276.78 g/mol; boiling point = 475.9°C .
b) 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride (CAS 5464-78-8)
  • Structure : Features a chloro and methoxy substituent on the phenyl ring.
  • Activity : Modulates serotonin (5-HT) receptors, reducing locomotor activity in rats via 5-HT1B/1C receptor activation .
  • Comparison : The methoxy group enhances lipophilicity compared to sulfonyl groups, possibly influencing blood-brain barrier penetration.
c) m-CPP (1-(m-Chlorophenyl)piperazine)
  • Structure : Chlorine substituent at the meta position.
  • Activity : 5-HT1B/1C agonist with dose-dependent suppression of locomotor activity .
  • Comparison : The meta-chloro substituent contrasts with the ortho-methylbenzenesulfonyl group, highlighting positional effects on receptor selectivity.
d) HBK Series (HBK14–HBK19)
  • Structure: Phenoxy-ethoxyethyl or phenoxy-propyl chains with varying substituents (e.g., chloro, methyl, trimethyl).
  • Activity : Designed for unspecified biological targets; substituent bulkiness may affect membrane permeability .

Key Insights :

  • Positional Effects : Ortho-substituted derivatives (e.g., 2-methylbenzenesulfonyl) may exhibit steric hindrance, altering binding to receptors compared to para-substituted analogs .

Physicochemical Properties

Property 1-(2-Methylbenzenesulfonyl)piperazine HCl 1-(2-(Methylsulfonyl)phenyl)piperazine HCl m-CPP
Molecular Weight (g/mol) Not provided 276.78 ~230
Solubility High (hydrochloride salt) Moderate (hydrochloride salt) Low
Boiling Point (°C) Not provided 475.9 Not provided

Note: Hydrochloride salts generally improve solubility but may reduce thermal stability .

Biological Activity

1-(2-Methylbenzenesulfonyl)piperazine hydrochloride, a compound in the piperazine class, has attracted attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a distinctive structure characterized by a piperazine ring substituted with a 2-methylbenzenesulfonyl group. Its molecular formula is C₁₃H₁₈ClN₃O₂S, and it has a molecular weight of approximately 303.82 g/mol. The compound's sulfonyl group is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The sulfonamide moiety may facilitate binding to target proteins, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis in pathogens like Mycobacterium tuberculosis .
  • Receptor Modulation : The piperazine structure allows for interaction with neurotransmitter receptors, potentially leading to effects on mood and cognition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer activity of piperazine derivatives. For example, 1-benzhydryl-sulfonyl-piperazine derivatives were evaluated for their ability to inhibit MDA-MB-231 human breast cancer cell proliferation. These compounds exhibited promising results, highlighting the potential for this compound in cancer therapy .

Case Studies

StudyFindings
Antitubercular Activity Compounds structurally similar to 1-(2-Methylbenzenesulfonyl)piperazine inhibited IMPDH in M. tuberculosis, suggesting a pathway for developing new antitubercular agents .
Antifilarial Activity Research on related benzopyrones indicated macrofilaricidal effects, providing insights into the potential for developing antifilarial agents based on the piperazine scaffold .
Cytotoxicity in Cancer Cells In vitro studies showed that certain piperazine derivatives significantly inhibited the growth of breast cancer cells, indicating that modifications to the piperazine structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperazine ring or the sulfonamide group can alter potency and selectivity towards specific biological targets.

  • Piperazine Ring : Essential for receptor binding and modulation.
  • Sulfonamide Group : Critical for enzymatic inhibition and interaction with cellular targets.

Q & A

Q. How do researchers validate its stability under varying storage conditions?

  • Methodology :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of sulfonyl groups) using HRMS.
  • ICH Guidelines : Follow Q1A(R2) for stability testing protocols .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points across literature sources?

  • Methodology : Variations may stem from polymorphic forms or hydration states. Characterize batches via:
  • DSC/TGA : Differentiate between anhydrous and hydrate forms.
  • PXRD : Compare diffraction patterns with known polymorphs.
  • Elemental Analysis : Verify stoichiometry (C, H, N, S content) to confirm sample integrity .

Q. Why do biological activity results vary between in vitro and in vivo studies?

  • Methodology : Address pharmacokinetic factors:
  • Metabolic Stability : Test hepatic microsome incubation (human/rat) to identify rapid clearance.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.
  • Bioavailability Studies : Oral vs. intravenous administration in rodent models to calculate F% .

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